molecular formula C9H9NO2S B8400871 2,5-Dioxo-6-thienylpiperidine

2,5-Dioxo-6-thienylpiperidine

Cat. No. B8400871
M. Wt: 195.24 g/mol
InChI Key: SIFFXDRVSDMLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459270

Procedure details

A 13% solution of titanium trichloride in 20% hydrochloric acid (173 ml) was added to a degassed solution of ammonium acetate (100 g) in methanol (300 ml) at 0° C. under nitrogen over 20 min. A solution of sodium methoxide (1.49 g) in methanol (60 ml) was added to a suspension of 5-nitro-2-oxo-6-thienylpiperidine (5 g, Example 25a) in methanol (75 ml) and the mixture stirred for 20 min. This solution was then added dropwise to the titanium trichloride/buffer solution at 0° C. under nitrogen. The reaction was stirred at 0° C. for 30 min and at 23° C. for 30 min. Methanol was removed in vacuo and ethyl acetate was added to the residue. The emulsion was filtered through Hi-flo and then shaken with brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The material was chromatographed on silica using (1:1 then 9:1) ethyl acetate in petroleum ether (60-80) as eluant to give 2,5-dioxo-6-thienylpiperidine. m/z (CI+) m/z 105 (MH, 53%).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
173 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[NH4+].C[O-].[Na+].[N+]([CH:12]1[CH:17]([C:18]2[S:19][CH:20]=[CH:21][CH:22]=2)[NH:16][C:15](=[O:23])[CH2:14][CH2:13]1)([O-])=O>Cl.CO.[Cl-].[Cl-].[Cl-].[Ti+3]>[O:23]=[C:15]1[CH2:14][CH2:13][C:12](=[O:3])[CH:17]([C:18]2[S:19][CH:20]=[CH:21][CH:22]=2)[NH:16]1 |f:0.1,2.3,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
173 mL
Type
solvent
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1CCC(NC1C=1SC=CC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 30 min and at 23° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Methanol was removed in vacuo and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The emulsion was filtered through Hi-flo
STIRRING
Type
STIRRING
Details
shaken with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was chromatographed on silica using (1:1

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1NC(C(CC1)=O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.